lysophosphatidic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

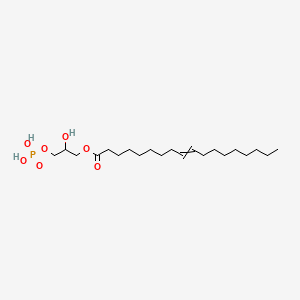

Lysophosphatidic acid is a bioactive phospholipid that plays a crucial role in various physiological and pathological processes. It is characterized by a glycerol backbone with a phosphate group at the sn-3 position, a hydroxyl group, and a fatty acid chain in either the sn-1 or sn-2 positions . This compound is known for its ability to act as a signaling molecule, influencing cell proliferation, migration, and survival .

Méthodes De Préparation

Lysophosphatidic acid can be synthesized through several methods, including enzymatic and chemical routes. One common enzymatic method involves the action of phospholipase A1 or phospholipase A2 on phosphatidic acid, resulting in the removal of one fatty acid chain . Another method involves the use of lysophospholipase D, which removes the choline group from lysophosphatidylcholine . Industrial production methods often involve the enzymatic transformation of natural glycerophospholipids using regiospecific enzymes .

Analyse Des Réactions Chimiques

Degradation of Lysophosphatidic Acid

This compound can be degraded through multiple enzymatic pathways :

-

Lipid phosphate phosphatases (LPPs) mediate the liberation of the phosphate group, producing monoacylglycerol (MAG) .

-

This compound acyltransferase (LPAAT) utilizes acyl-CoA to produce phosphatidic acid (PA) .

-

Other enzymes, such as lecithin-cholesterol acyltransferase (LCAT), can also degrade LPA .

Reactions with this compound Receptors

This compound functions as a signaling molecule through its interactions with G-protein-coupled receptors (GPCRs) . At least six subtypes of G-protein-coupled receptors (GPCRs) named LPA1–6 have been identified . Research has focused on developing pharmacological tools to selectively activate this compound subtype receptors .

Other Chemical Reactions

-

Phosphoinositide Hydrolysis: this compound stimulates phosphoinositide hydrolysis by phospholipase C, leading to an increase in IP3 levels and calcium mobilization .

-

Arachidonic Acid Release: this compound stimulates the release of arachidonic acid from membrane phospholipids and increases prostaglandin E2 (PGE2) synthesis .

-

cAMP Accumulation: this compound stimulates the accumulation of cAMP in cells .

This compound Acyltransferase (LPAAT) Reactions

This compound Acyltransferases catalyze the production of phosphatidic acid using this compound and acyl-CoA . The highest this compound acyltransferase catalytic activity was observed at pH 7.4 using 18:1-LPA and 18:1-acyl-CoA, with a minor decrease when pH rose to 7.6 and a sharp decrease when pH was lowered to 7.2 .

Quantification and Analysis

This compound can be measured using various assays, and individual chemical forms can be identified by chromatography coupled with mass spectrometry .

Applications De Recherche Scientifique

Cardiovascular Health

Role in Heart Failure:

Recent studies have highlighted the involvement of LPA in the pathogenesis of heart failure. LPA contributes to inflammation, fibrosis, and apoptosis in cardiac cells, which are critical factors in heart remodeling and failure progression. Targeting LPA signaling pathways presents a promising avenue for therapeutic interventions aimed at mitigating these effects. Potential therapies include LPA receptor antagonists and ceramide synthase inhibitors, which may help improve outcomes in heart failure patients .

Cancer Therapy

Fibrosis and Cancer Progression:

LPA receptors, particularly LPA1, are associated with tumor growth and metastasis in various cancers. Research indicates that LPA signaling can enhance cell migration and proliferation, making it a target for cancer therapies. Studies have shown that inhibiting LPA signaling may reduce tumor progression and improve patient outcomes .

Wound Healing

Enhancement of Keratinocyte Proliferation:

LPA has been shown to stimulate keratinocyte proliferation, which is essential for effective wound healing. Studies indicate that treatment with LPA leads to increased cell growth and migration, making it a potential therapeutic agent for enhancing skin repair processes .

| Study | Findings |

|---|---|

| Investigation into keratinocyte response | Demonstrated that LPA treatment increases keratinocyte proliferation and contributes to wound healing . |

Skin Regeneration

Cosmetic Applications:

LPA's ability to promote fibroblast proliferation and enhance skin hydration has led to its incorporation into cosmetic formulations. Clinical trials have demonstrated improvements in skin elasticity, hydration, and overall appearance when products containing LPA are used .

| Study | Findings |

|---|---|

| Clinical trial on cosmetic use of LPA | Showed significant benefits in skin condition, including improved hydration and reduced wrinkles . |

Neurobiology

Influence on Neuronal Migration:

LPA plays a critical role in neuronal development by influencing cell migration and differentiation. Research has indicated that manipulating LPA signaling pathways may provide insights into neurodevelopmental disorders and potential therapeutic strategies for neurological diseases .

Mécanisme D'action

These receptors mediate various cellular responses, including cell proliferation, migration, and cytoskeletal reorganization . The activation of lysophosphatidic acid receptors leads to the activation of downstream signaling pathways, such as the Rho/Rho kinase pathway, which is involved in the formation of stress fibers and cell migration . This compound also influences the production of other signaling molecules, such as vascular endothelial growth factor, through the activation of peroxisome proliferator-activated receptor gamma .

Comparaison Avec Des Composés Similaires

Lysophosphatidic acid is similar to other bioactive lipids, such as sphingosine-1-phosphate and cyclic phosphatidic acid . this compound is unique in its ability to activate a specific set of G-protein-coupled receptors, leading to distinct cellular responses . Sphingosine-1-phosphate, for example, also acts as a signaling molecule but interacts with a different set of receptors and influences different cellular processes . Cyclic phosphatidic acid shares structural similarities with this compound but has distinct biological functions and signaling pathways .

Similar Compounds

- Sphingosine-1-phosphate

- Cyclic phosphatidic acid

- Phosphatidic acid

- Gintonin

This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research and industry.

Propriétés

IUPAC Name |

(2-hydroxy-3-phosphonooxypropyl) octadec-9-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGQSWVCFNIUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861533 |

Source

|

| Record name | 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.